(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC20196431
Molecular Formula: C20H16N2O6
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O6 |
|---|---|
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C20H16N2O6/c1-11-10-15(21-28-11)22-17(12-5-7-13(26-2)8-6-12)16(19(24)20(22)25)18(23)14-4-3-9-27-14/h3-10,17,24H,1-2H3 |
| Standard InChI Key | JDDQDKAMGZNOKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s IUPAC name systematically describes its structure: a pyrrolidine-2,3-dione ring (positions 2 and 3 ketone groups) substituted at position 1 with a 5-methyl-1,2-oxazol-3-yl group, at position 5 with a 4-methoxyphenyl group, and at position 4 with a furan-2-yl(hydroxy)methylidene moiety. The (4E) designation indicates the trans configuration of the exocyclic double bond in the methylidene group .
Molecular Formula and Weight
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Molecular Formula: C₂₀H₁₆N₂O₆
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Molecular Weight: 380.3 g/mol
Key Structural Features
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Pyrrolidine-2,3-dione Core: A five-membered ring with two ketone groups, contributing to electrophilic reactivity and hydrogen-bonding potential .
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Furan-2-yl(hydroxy)methylidene: A conjugated system with a hydroxyl group, enabling keto-enol tautomerism and redox activity.
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4-Methoxyphenyl: An electron-rich aromatic ring capable of π-π stacking and hydrophobic interactions .
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5-Methyl-1,2-oxazol-3-yl: A nitrogen-oxygen heterocycle with potential hydrogen-bond acceptor sites.
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |
| Canonical SMILES | CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OC | |
| InChIKey | JDDQDKAMGZNOKR-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous pyrrolidine-dione derivatives .
Proposed Synthesis Route
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Formation of the Pyrrolidine-2,3-dione Core: Cyclocondensation of a β-keto ester with an amine, followed by oxidation to introduce the dione functionality .
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Introduction of the 5-Methyl-1,2-oxazol-3-yl Group: Huisgen cycloaddition or nucleophilic substitution to attach the oxazole moiety.
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4-Methoxyphenyl Substitution: Friedel-Crafts acylation or Suzuki coupling to incorporate the aromatic ring .
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Furan-2-yl(hydroxy)methylidene Addition: Knoevenagel condensation between a furfural derivative and the dione core.
Table 2: Synthetic Considerations
| Step | Reaction Type | Key Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|---|
| 1 | Cyclocondensation | Ethyl acetoacetate, NH₃, Δ | Microwave-assisted synthesis |
| 2 | Oxazole Formation | Chloroacetone, NaN₃, CuI | Solvent-free conditions |
| 3 | Aromatic Substitution | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄ | Ligand screening |
| 4 | Knoevenagel Condensation | Furfural, piperidine, EtOH | pH control (7–8) |
Challenges in Synthesis
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Steric Hindrance: Bulky substituents at positions 1, 4, and 5 may impede reaction kinetics.
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Stereochemical Control: Ensuring the (4E) configuration requires precise temperature and catalyst selection.
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1,710 cm⁻¹ (pyrrolidine-dione), ν(OH) at ~3,200 cm⁻¹ (hydroxy group), and ν(C-O-C) at ~1,250 cm⁻¹ (methoxy) .
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¹H NMR: Anticipated signals: δ 7.8–7.6 ppm (furan protons), δ 6.9–6.7 ppm (methoxyphenyl), δ 2.5 ppm (oxazole methyl) .
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Mass Spectrometry: Molecular ion peak at m/z 380.3 [M]⁺, with fragments at m/z 248 (loss of furan-carbonyl) and 121 (methoxyphenyl).
Thermodynamic and Solubility Data
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logP: Predicted 2.1 (Moderately lipophilic; ALogPS).
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF.
Computational and In Silico Insights
Molecular Docking
Docking studies of analogs reveal:
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Hydrogen Bonding: Between dione carbonyls and enzyme active-site residues (e.g., α-glucosidase His674) .
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Hydrophobic Interactions: Methoxyphenyl and oxazole groups occupy hydrophobic pockets in fungal CYP51 .
ADMET Predictions
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